3-(4-Chlorobenzoyl)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-CHLOROBENZOYL)-2-(2-CHLOROPHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID is a synthetic organic compound that belongs to the thiazolane family. This compound is characterized by the presence of a thiazolane ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features chlorinated phenyl groups and a carboxylic acid functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROBENZOYL)-2-(2-CHLOROPHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID typically involves the following steps:
Formation of the Thiazolane Ring: This can be achieved through the cyclization of appropriate precursors, such as a thiourea derivative and a halogenated ketone, under acidic or basic conditions.
Introduction of Chlorinated Phenyl Groups: The chlorinated phenyl groups can be introduced through nucleophilic aromatic substitution reactions, where a chlorinated benzoyl chloride reacts with the thiazolane ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow processes to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The chlorinated phenyl groups can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Phenyl Derivatives: From nucleophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology
Biological Probes: The compound can be used to study biological processes, particularly those involving sulfur-containing compounds.
Medicine
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Industry
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROBENZOYL)-2-(2-CHLOROPHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazolane ring and chlorinated phenyl groups can facilitate binding to specific molecular targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-CHLOROPHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID: Lacks the 4-chlorobenzoyl group.
3-(4-METHYLBENZOYL)-2-(2-CHLOROPHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID: Contains a methyl group instead of a chlorine atom on the benzoyl group.
Uniqueness
3-(4-CHLOROBENZOYL)-2-(2-CHLOROPHENYL)-1,3-THIAZOLANE-4-CARBOXYLIC ACID is unique due to the presence of both chlorinated phenyl groups and a thiazolane ring, which confer distinct chemical reactivity and potential biological activity. The combination of these structural features makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C17H13Cl2NO3S |
---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
3-(4-chlorobenzoyl)-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C17H13Cl2NO3S/c18-11-7-5-10(6-8-11)15(21)20-14(17(22)23)9-24-16(20)12-3-1-2-4-13(12)19/h1-8,14,16H,9H2,(H,22,23) |
InChI Key |
JKORGSCWKYPVOR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C(S1)C2=CC=CC=C2Cl)C(=O)C3=CC=C(C=C3)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.